BenchChemオンラインストアへようこそ!

UT-34

Androgen Receptor Degradation Enzalutamide Resistance Prostate Cancer

UT-34 is the only commercially available SARD that binds both the AR ligand-binding domain (LBD) and activation function-1 (AF-1) domain, triggering ubiquitin-proteasome-mediated degradation. Unlike enzalutamide, UT-34 degrades wild-type, LBD-mutant (F876L, T877A, W741L), and splice variant AR-V7 receptors. At degradation-inducing doses, it drives tumor regression in enzalutamide-resistant xenograft models. This non-interchangeable tool compound enables direct comparison of AR antagonism versus degradation in vivo. Ideal for preclinical CRPC research and biomarker discovery.

Molecular Formula C15H12F4N4O2
Molecular Weight 356.27 g/mol
Cat. No. B611606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUT-34
SynonymsUT-34;  UT 34;  UT34; 
Molecular FormulaC15H12F4N4O2
Molecular Weight356.27 g/mol
Structural Identifiers
SMILESCC(CN1C=C(C=N1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
InChIInChI=1S/C15H12F4N4O2/c1-14(25,8-23-7-10(16)6-21-23)13(24)22-11-3-2-9(5-20)12(4-11)15(17,18)19/h2-4,6-7,25H,8H2,1H3,(H,22,24)/t14-/m0/s1
InChIKeyYDRMSDHDYRAUBR-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





UT-34: A Pan-Androgen Receptor Antagonist and Selective Androgen Receptor Degrader (SARD) for Prostate Cancer Research


UT-34 (CAS 2168525-92-4) is a potent, selective, and orally bioavailable second-generation pan-androgen receptor (AR) antagonist and selective androgen receptor degrader (SARD) [1]. It is a small molecule (molecular weight: 356.27 g/mol) with the chemical formula C15H12F4N4O2 . Unlike competitive antagonists that solely target the ligand-binding domain (LBD), UT-34 binds to both the LBD and the activation function-1 (AF-1) domain of the AR, promoting a distinct conformation that leads to receptor degradation via the ubiquitin-proteasome pathway . This unique dual mechanism of action positions UT-34 as a potential next-generation therapeutic for prostate cancers, including those resistant to conventional LBD-targeting agents like enzalutamide [1].

Mechanistic Limitations of LBD-Only Antagonists and the Need for UT-34's Degrader Function in Resistant Prostate Cancer Models


Generic substitution of AR-targeted therapies fails due to the distinct mechanisms of resistance that emerge against LBD-binding competitive antagonists like enzalutamide, apalutamide, and darolutamide [1]. These agents are rendered ineffective by common resistance mechanisms, including AR LBD mutations (e.g., F876L, T877A, W741L), AR gene amplification, and the expression of constitutively active AR splice variants (AR-Vs) that lack the LBD [2]. UT-34's differentiation lies in its ability to bind the AF-1 domain and induce AR degradation, a mechanism that circumvents LBD-dependent resistance . This functional divergence makes UT-34 a non-interchangeable, specialized tool compound for investigating AR signaling in enzalutamide-resistant contexts and for preclinical development of degrader-based strategies [1].

Quantitative Evidence for UT-34's Differentiated Activity Against Wild-Type and Mutant Androgen Receptors


Direct Comparison of UT-34 and Enzalutamide in Degrading AR Protein and Inhibiting Resistant Cell Growth

In LNCaP prostate cancer cells, UT-34 (10 μM) reduced AR protein levels, whereas the LBD antagonist enzalutamide and the first-generation antagonist bicalutamide did not [1]. In enzalutamide-resistant MR49F cells, UT-34 similarly downregulated AR and AR-V7 splice variant expression [1]. In vivo, oral treatment with UT-34 at 20 mg/kg and 40 mg/kg induced regression of established, enzalutamide-resistant MR49F xenograft tumors in NSG mice, an effect not observed with enzalutamide [2].

Androgen Receptor Degradation Enzalutamide Resistance Prostate Cancer

Comparative In Vivo Efficacy: UT-34 Induces Tumor Regression in Enzalutamide-Resistant Xenografts

In NSG mice bearing enzalutamide-resistant MR49F xenografts, oral administration of UT-34 at 20 mg/kg and 40 mg/kg doses led to significant tumor regression [1]. In contrast, enzalutamide treatment did not induce regression in this resistant model . The study further noted that tumor regression was dose-dependent and associated with AR degradation, whereas at lower doses where AR was only antagonized, tumor growth was inhibited but not reversed [1].

Castration-Resistant Prostate Cancer Xenograft Model Tumor Regression

Potent Inhibition of Wild-Type and Mutant ARs by UT-34 in Cell-Free Assays

UT-34 demonstrates potent antagonistic activity against both wild-type and clinically relevant mutant ARs in cell-free assays. IC50 values reported by Selleck Chemicals are 203.46 nM for wild-type AR, 80.78 nM for the T877A mutant, and 94.17 nM for the W741L mutant . MedChemExpress reports similar values of 211.7 nM for wild-type, 262.4 nM for the F876L mutant, and 215.7 nM for the W741L mutant . This pan-AR activity, particularly against the enzalutamide-resistant F876L mutant, is a significant point of differentiation [1].

AR Antagonism Mutant Androgen Receptors Cell-Free Assay

In Vitro Selectivity Profile of UT-34 Demonstrates Lack of Cross-Reactivity with Nuclear Receptors and Kinases

In cross-reactivity experiments, UT-34 exhibited a broad safety margin and did not degrade other receptors [1]. Specifically, it showed no cross-reactivity with G-protein-coupled receptor kinase or other nuclear receptor family members [2]. This selectivity profile is a key differentiator from first-generation SARDs and other AR-targeting agents, which may have broader off-target effects [1].

Selectivity Off-Target Effects Nuclear Receptors

Recommended Research and Preclinical Applications for UT-34 Based on Its Differentiated Profile


Investigating AR Degradation as a Therapeutic Strategy in Enzalutamide-Resistant Prostate Cancer

Given its ability to degrade both wild-type and mutant AR, including the enzalutamide-resistant F876L variant, UT-34 is ideally suited for preclinical studies exploring AR degradation as a mechanism to overcome acquired resistance to LBD antagonists [1]. Researchers can use UT-34 in enzalutamide-resistant cell lines (e.g., MR49F) and xenograft models to dissect the signaling pathways downstream of AR degradation and to identify potential biomarkers of response [2].

Evaluating the Role of AR Splice Variants in Castration-Resistant Prostate Cancer (CRPC)

UT-34 has been shown to downregulate the expression of the AR-V7 splice variant, a key driver of CRPC that lacks the LBD and is therefore insensitive to enzalutamide [1]. This makes UT-34 a valuable tool compound for researchers studying the contribution of AR-V7 and other splice variants to disease progression and therapy resistance, and for testing the hypothesis that targeting AR-Vs via degradation can yield therapeutic benefit [2].

Comparative Studies of AR Antagonism vs. Degradation on Tumor Growth Dynamics

Preclinical data indicate that UT-34 induces tumor regression at doses that achieve AR degradation, while lower, purely antagonistic doses only inhibit tumor growth [1]. This unique dose-response relationship provides a powerful experimental system for investigators to directly compare the functional consequences of AR antagonism versus AR degradation on tumor biology, gene expression, and cellular fate in vivo [2].

Assessing the Therapeutic Window and Safety Profile of a Pan-AR Degrader

The documented lack of cross-reactivity of UT-34 with GPCR kinases and other nuclear receptors suggests a favorable selectivity profile [1]. Researchers can leverage this property in preclinical toxicology and pharmacokinetic/pharmacodynamic (PK/PD) studies to evaluate the safety margin and therapeutic index of a pan-AR degrader, providing critical data to inform the development of next-generation prostate cancer therapies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for UT-34

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.